molecular formula C17H19N5O2S2 B2475302 (4-Propyl-1,2,3-thiadiazol-5-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1226429-56-6

(4-Propyl-1,2,3-thiadiazol-5-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

カタログ番号: B2475302
CAS番号: 1226429-56-6
分子量: 389.49
InChIキー: CYKHFYQCFQFKRM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(4-Propyl-1,2,3-thiadiazol-5-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone" (hereafter referred to as Compound X) is a heterocyclic hybrid molecule featuring a 1,2,3-thiadiazole ring substituted with a propyl group at position 4, linked via a methanone bridge to a piperidine ring. The piperidine moiety is further functionalized with a 1,3,4-oxadiazole ring bearing a thiophen-2-yl substituent.

Synthetic routes for analogous compounds (e.g., benzimidazole-thiazole-triazole hybrids) often involve multistep reactions, including cyclization, click chemistry, and coupling under catalytic conditions (e.g., Cu(I) for triazole formation) . Characterization typically employs NMR, IR spectroscopy, and elemental analysis to confirm purity and structural integrity .

特性

IUPAC Name

(4-propylthiadiazol-5-yl)-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S2/c1-2-5-12-14(26-21-18-12)17(23)22-8-3-6-11(10-22)15-19-20-16(24-15)13-7-4-9-25-13/h4,7,9,11H,2-3,5-6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKHFYQCFQFKRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (4-Propyl-1,2,3-thiadiazol-5-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone represents a hybrid structure combining thiadiazole and oxadiazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological applications based on existing research.

Overview of Thiadiazole and Oxadiazole Derivatives

Thiadiazoles and oxadiazoles are five-membered heterocycles that serve as important scaffolds in medicinal chemistry. They exhibit a wide range of biological activities including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The presence of sulfur in thiadiazoles often enhances lipid solubility and bioactivity compared to their oxadiazole counterparts .

Antimicrobial Activity

Research indicates that derivatives containing thiadiazole and oxadiazole rings exhibit significant antimicrobial properties. For instance, compounds with a 1,3,4-thiadiazole core have shown promising activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with some derivatives outperforming standard antibiotics like ampicillin .

CompoundMIC (µg/mL)Activity Against
Thiadiazole Derivative A32.6C. albicans
Oxadiazole Derivative B47.5E. coli
Hybrid Compound C25.0S. aureus

Anticancer Activity

The anticancer potential of thiadiazole and oxadiazole derivatives has been extensively studied. For example, novel compounds synthesized from these scaffolds have demonstrated cytotoxic effects on various cancer cell lines. The hybrid nature of the compound allows for enhanced interactions with biological targets involved in cancer progression .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to specific structural features:

  • Thiadiazole Ring : Enhances interaction with lipid membranes due to increased hydrophobicity.
  • Oxadiazole Component : Provides additional hydrogen bonding capabilities that can enhance binding affinity to target proteins.
  • Piperidine Moiety : Contributes to the overall pharmacokinetic profile by improving solubility and stability.

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of thiadiazole and oxadiazole derivatives revealed that compounds with specific substitutions at the C-5 position exhibited higher antibacterial activity against Gram-positive bacteria compared to their counterparts lacking such modifications .

Case Study 2: Anticancer Screening

In another investigation, several derivatives were tested against human cancer cell lines. The results indicated that compounds containing both thiadiazole and oxadiazole exhibited synergistic effects leading to increased cytotoxicity compared to single-component structures .

科学的研究の応用

Anticancer Activity

The thiadiazole and oxadiazole moieties are known for their significant anticancer properties. Research has shown that compounds containing these structures can inhibit cell proliferation in various cancer cell lines. For instance, derivatives of 1,3,4-thiadiazole have been synthesized and tested against HepG-2 (liver) and A549 (lung) cancer cell lines, demonstrating notable cytotoxic effects .

A study highlighted that specific derivatives exhibited IC50 values as low as 0.10 µM in Colo205 (colon) cancer cells, indicating potent antitumor activity . The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.

Antiepileptic Effects

Compounds with thiadiazole scaffolds have shown potential as antiepileptic agents. For example, a study reported that certain 1,3,4-thiadiazole derivatives provided significant protection in animal models of seizures induced by pentylenetetrazole and maximal electroshock . These compounds act through modulation of neurotransmitter systems, particularly enhancing GABAergic activity and inhibiting voltage-gated ion channels.

Antimicrobial Properties

The compound's structure allows it to exhibit antimicrobial activity against various pathogens. Research indicates that thiadiazole and oxadiazole derivatives have been effective against strains of bacteria and fungi, suggesting their potential as therapeutic agents in treating infectious diseases .

Anti-inflammatory Activity

Thiadiazole derivatives have also been explored for anti-inflammatory applications. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response . This property makes them candidates for treating conditions like arthritis and other inflammatory disorders.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of (4-Propyl-1,2,3-thiadiazol-5-yl)(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone involves various synthetic routes that optimize yield and purity. The structure-activity relationship studies indicate that modifications at specific positions on the thiadiazole or oxadiazole rings can enhance biological activity significantly .

Data Table: Summary of Biological Activities

Activity Compound Cell Line/Model IC50/LD50 Reference
AnticancerThiadiazole DerivativeHepG-20.10 µM
Antiepileptic1,3,4-Thiadiazole DerivativeMES ModelLD50 126.8 mg/kg
AntimicrobialVarious Thiadiazole DerivativesStaphylococcus aureusEffective
Anti-inflammatoryThiadiazole DerivativesIn vitro modelsNot specified

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of thiadiazole derivatives and tested their efficacy against various cancer cell lines. The results indicated that specific modifications led to enhanced cytotoxicity compared to standard chemotherapeutic agents.

Case Study 2: Antiepileptic Potential

In a controlled experiment using pentylenetetrazole-induced seizures in mice, a derivative of the compound showed significant anticonvulsant activity with minimal side effects compared to established drugs like valproic acid.

化学反応の分析

Table 1: Key Synthetic Reactions and Conditions

Reaction StepReagents/ConditionsYield (%)Reference
Thiadiazole cyclizationPOCl₃, 80–90°C, 1 h75–85
Oxadiazole formationI₂, K₂CO₃, 1,4-dioxane, 80–85°C65–70
Piperidine couplingEDCl/HOBt, DCM, RT, N₂ atmosphere60–68

Nucleophilic Substitution Reactions

The thiadiazole ring (C-S bonds) and oxadiazole nitrogen atoms are susceptible to nucleophilic attack:

  • Thiadiazole Reactivity : Bromination at the C-5 position of the thiadiazole ring occurs using Br₂ in CHCl₃, followed by O-nucleophilic substitution with alcohols or phenols .

  • Oxadiazole Reactivity : The oxadiazole’s N-2 nitrogen participates in nucleophilic aromatic substitution (SNAr) with amines, forming Schiff bases .

Coupling Reactions

The methanone bridge (-CO-) enables cross-coupling with aryl/heteroaryl groups:

  • Suzuki–Miyaura Coupling : The thiophene moiety undergoes Pd-catalyzed coupling with boronic acids (e.g., phenylboronic acid) in the presence of K₂CO₃ and DMF at 100°C.

  • Buchwald–Hartwig Amination : The piperidine nitrogen reacts with aryl halides (e.g., 2-bromopyridine) using Pd₂(dba)₃ and Xantphos as ligands .

Oxidation and Reduction Reactions

  • Thiophene Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the thiophene ring to a sulfone, enhancing electrophilicity .

  • Methanone Reduction : The ketone group is reduced to a methylene bridge using NaBH₄/CeCl₃ in ethanol, yielding a secondary alcohol intermediate .

Table 2: Redox Reactions and Outcomes

Reaction TypeReagents/ConditionsProduct StructureReference
Thiophene oxidationm-CPBA, CH₂Cl₂, 0°C → RTSulfone derivative
Methanone reductionNaBH₄/CeCl₃, ethanol, RTSecondary alcohol

Cyclization Reactions

The compound participates in ring-forming reactions due to its reactive heterocycles:

  • Thiadiazole-Mediated Cyclization : Reacts with thioureas in acidic media (HCl/EtOH) to form triazolo-thiadiazole hybrids .

  • Oxadiazole Ring Expansion : Treatment with hydrazine hydrate generates pyrazole derivatives via ring-opening and re-cyclization .

Biological Activity and Reactivity Correlation

While not a direct reaction, the compound’s antiproliferative activity (IC₅₀ = 4.27–19.5 µM against cancer cell lines ) correlates with its ability to undergo thiol-disulfide exchange at the thiadiazole sulfur, disrupting cellular redox balance .

類似化合物との比較

Structural and Functional Analogues

Compound X shares structural motifs with several bioactive heterocycles, including:

  • Nitroimidazole/nitrofuryl derivatives: Known for antimycobacterial activity, but nitroimidazole rings may reduce efficacy compared to nitrofuryl groups .
  • Nitrothiophen-containing compounds : Exhibit antituberculosis activity, suggesting the thiophen-2-yl group in Compound X could enhance target binding .
  • Benzimidazole-thiazole-triazole hybrids : Synthesized via click chemistry, these compounds show α-glucosidase inhibitory activity, with docking studies highlighting substituent-dependent binding modes .

Computational Similarity Analysis

Methods for comparing compound similarity (e.g., molecular fingerprinting, Tanimoto coefficients) are critical for virtual screening . Compound X’s structural complexity may yield low similarity scores with simpler heterocycles (e.g., nitroimidazoles) but higher overlap with hybrid scaffolds like benzimidazole-triazole-thiazole systems . Docking studies (as in ) could predict its binding affinity to targets like mycobacterial enzymes or α-glucosidase .

Q & A

Q. What are the key considerations for designing a synthetic route for this compound?

A retrosynthetic approach is recommended, breaking the molecule into precursors like 4-propyl-1,2,3-thiadiazole-5-carboxylic acid and 5-(thiophen-2-yl)-1,3,4-oxadiazole-substituted piperidine. Key steps include:

  • Coupling reactions : Use carbodiimide-based reagents (e.g., DCC or EDC) for amide bond formation between the thiadiazole and piperidine moieties .
  • Heterocyclic ring assembly : Optimize cyclocondensation reactions (e.g., using hydrazine derivatives for oxadiazole formation) under controlled temperatures (60–80°C) and inert atmospheres .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures aid in recrystallization .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Combine spectral and chromatographic methods:

  • NMR spectroscopy : Analyze 1^1H and 13^{13}C spectra to verify proton environments and carbon connectivity, particularly focusing on thiadiazole (δ 7.5–8.5 ppm) and oxadiazole (δ 6.8–7.2 ppm) regions .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns consistent with the expected molecular formula .
  • HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

Discrepancies often arise from tautomerism or solvent effects. Mitigation strategies include:

  • Variable-temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism in oxadiazole) by acquiring spectra at 25°C and 60°C .
  • Computational validation : Compare experimental 1^1H NMR shifts with DFT-calculated values (using Gaussian or ORCA) to pinpoint structural anomalies .
  • X-ray crystallography : Resolve ambiguities by determining the crystal structure, as demonstrated for analogous thiadiazole-triazole hybrids .

Q. What strategies optimize yield in multi-step syntheses involving thiophene-oxadiazole intermediates?

  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 12 h to 30 min) for cyclization steps, improving yields by 15–20% .
  • Catalyst screening : Test Pd/C or CuI for Suzuki couplings involving thiophene rings, monitoring progress via TLC .
  • Workup optimization : Use liquid-liquid extraction (ethyl acetate/water) to isolate intermediates, minimizing losses from column chromatography .

Q. How can molecular docking predict the bioactivity of this compound against fungal targets like 14α-demethylase?

  • Protein preparation : Retrieve the 3LD6 PDB structure, remove water molecules, and add polar hydrogens using AutoDock Tools .
  • Ligand preparation : Generate 3D conformers of the compound and evaluate binding poses near the heme cofactor. Key interactions include:
  • π-π stacking between thiophene and Phe227.
  • Hydrogen bonding between oxadiazole and Tyr140 .
    • Scoring : Compare docking scores (ΔG ≤ −8.5 kcal/mol) with fluconazole controls to prioritize in vitro testing .

Contradiction Analysis and Methodological Challenges

Q. How should researchers address discrepancies between in silico bioactivity predictions and experimental assays?

  • Re-evaluate docking parameters : Adjust grid box size to encompass all active site residues and account for protein flexibility .
  • Assay conditions : Validate antifungal activity using CLSI M27/M38 protocols, testing concentrations from 0.5–64 µg/mL in RPMI-1640 medium .
  • Metabolic stability : Assess cytochrome P450 interactions via liver microsome assays to identify false negatives from rapid compound degradation .

Q. What analytical methods resolve overlapping chromatographic peaks in purity assessment?

  • 2D-LC (LC×LC) : Separate co-eluting impurities using orthogonal columns (e.g., HILIC followed by reversed-phase) .
  • Ion mobility spectrometry (IMS) : Differentiate isomers based on collision cross-section differences .
  • Spiking experiments : Add reference standards of suspected byproducts (e.g., des-propyl analogs) to confirm retention times .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。